Compound Description: This compound is a soluble guanylate cyclase (sGC) activator designed for topical ocular delivery as a potential glaucoma therapy. It robustly lowers intraocular pressure in a cynomolgus model, demonstrating efficacy in a single topical application.
Relevance: While structurally distinct from 1-{[1-({6-[(3-hydroxypropyl)(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one, this compound shares the key piperidin-4-yl moiety. Both compounds target pathways potentially relevant to ocular diseases, though via different mechanisms.
Compound Description: This series of compounds was synthesized and evaluated for antibacterial activity.
Relevance: These compounds feature a substituted pyridine ring, similar to 1-{[1-({6-[(3-hydroxypropyl)(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one. Though their biological targets differ, exploring modifications to the pyridine ring, as seen in these derivatives, could inform structure-activity relationship studies for the target compound.
Compound Description: This compound is reported to display anti-Alzheimer's properties and served as a lead for further development of AChE inhibitors.
Relevance: This molecule shares both the piperidin-1-yl and pyrrolidin-2-one moieties with 1-{[1-({6-[(3-hydroxypropyl)(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one, suggesting potential for similar activity against AChE. The presence of these structural elements makes 6e a valuable reference point for exploring SAR and designing new AChE inhibitors related to the target compound.
Compound Description: This compound is a potent and selective inhibitor of the second bromodomain of human transcription-initiation-factor TFIID subunit 1 (TAF1(2)). It exhibits antiproliferative synergy with the BET inhibitor JQ1.
Relevance: While structurally dissimilar to 1-{[1-({6-[(3-hydroxypropyl)(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one, both molecules share a substituted pyridinyl moiety. Understanding how modifications on this ring affect activity in Cpd27 might offer insights into modulating the target compound's properties.
Compound Description: This compound is an orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase, demonstrating broad-spectrum in vivo antitumor activity. It addresses several limitations of its predecessor, including CYP3A4 inhibition and induction.
Relevance: Sharing the piperidin-4-yl unit with 1-{[1-({6-[(3-hydroxypropyl)(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one, this compound highlights the potential for designing analogs of the target compound with antitumor activity.
Compound Description: This molecule is a noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist with potent activity in vitro and in vivo. It is being investigated for its potential use in treating partial-onset seizures.
Relevance: Similar to 1-{[1-({6-[(3-hydroxypropyl)(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one, this compound features a substituted pyridine ring. Exploring the specific substitutions on the pyridine ring in Perampanel could provide insights into modifying the target compound for potential activity against AMPA receptors.
Compound Description: SL651498 is a functionally selective ligand for GABAA receptors, acting as a full agonist at α2 and α3 subunits and a partial agonist at α1 and α5 subunits. It displays anxiolytic-like and muscle relaxant effects with minimal ataxia in primates.
Relevance: This compound incorporates a pyrrolidin-1-yl-carbonyl moiety, similar to 1-{[1-({6-[(3-hydroxypropyl)(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one. While targeting different receptors, the presence of this shared structural element suggests potential for exploring analogs of the target compound with activity at GABAergic systems.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.